Structural Comparison with Closest Analog Monomers
The target compound differs from its three closest commercial analogs in three key structural dimensions: (i) the nitrogen substituent set (benzyldiethyl vs. trimethyl/dimethyl), (ii) the alkylene spacer length and branching (1-methylpropylene vs. ethylene or 2-methyl-1-methylethylene), and (iii) the resulting molecular weight and hydrophobicity. These structural differences are quantitatively defined below .
| Evidence Dimension | Molecular weight (g/mol) and nitrogen substituent identity |
|---|---|
| Target Compound Data | MW = 325.9 g/mol; Substituents: Benzyl + Diethyl + 1-methylpropylene methacrylate |
| Comparator Or Baseline | Comparator 1 (CAS 94086-93-8): MW = 221.7 g/mol; Trimethyl + propylene methacrylate. Comparator 2 (CAS 46917-07-1): MW = 281.8 g/mol; Benzyldimethyl + ethylene methacrylate. Comparator 3 (CAS 93842-83-2): MW = 325.9 g/mol; Benzyldiethyl + 2-methyl-1-methylethylene methacrylate (positional isomer). |
| Quantified Difference | Target compound is 47% heavier than the trimethyl analog and 16% heavier than the benzyldimethyl analog. It is isomeric (MW identical) with CAS 93842-83-2 but differs in spacer connectivity (1-methylpropylene vs. 2-methyl-1-methylethylene). |
| Conditions | Structures and molecular weights from CAS registry and vendor databases. |
Why This Matters
The higher molecular weight and the presence of the benzyl group increase the hydrophobicity of the monomer, which influences its partitioning in emulsion polymerization, its copolymerization behavior, and the final polymer's surface activity and antimicrobial efficacy compared to smaller, more hydrophilic trimethyl or dimethyl analogs.
